molecular formula C8H16N2O2 B7923083 N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7923083
M. Wt: 172.22 g/mol
InChI Key: FDUGYWBPHLMXQU-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative characterized by a hydroxyethyl substitution on the pyrrolidine nitrogen.

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(12)9-8-2-3-10(6-8)4-5-11/h8,11H,2-6H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUGYWBPHLMXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of 3-pyrrolidinone with ethylene oxide to introduce the hydroxyethyl group, followed by acetylation with acetic anhydride to form the acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide and acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-3-yl]-acetamide.

    Reduction: Formation of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-amine.

    Substitution: Formation of N-[1-(2-Halo-ethyl)-pyrrolidin-3-yl]-acetamide.

Scientific Research Applications

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural and functional differences between N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound Hydroxyethyl group on pyrrolidine N ~212.29 (estimated) Enhanced hydrophilicity due to hydroxyl group; potential for H-bonding.
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Benzyl group on pyrrolidine N 218.30 Lipophilic benzyl group increases membrane permeability but raises toxicity (H302, H315, H319, H335) .
2-(2-Oxopyrrolidin-1-yl)acetamide Oxopyrrolidine ring 142.16 Lower molecular weight; lacks hydroxyl group, reducing solubility .
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Methyl and hydroxyethyl groups on pyrrolidine N 186.26 Methyl substitution may alter metabolic stability and receptor interactions .
2-(4-Fluorophenyl)-N-{1-[(6-methoxypyridin-3-yl)methyl]pyrrolidin-3-yl}acetamide Fluorophenyl and methoxypyridinyl groups Not specified Bulky aromatic substituents likely enhance target selectivity (e.g., GPR139 agonism) but reduce solubility .

Pharmacological Implications

  • The hydroxyethyl group in the target compound may similarly enhance water solubility, improving bioavailability for CNS targets .
  • Fluorophenyl Derivatives (): Fluorine substitution often enhances metabolic stability and binding affinity, suggesting that the target compound’s hydroxyethyl group could be optimized for specific receptor interactions .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. This structure is believed to influence its pharmacological properties, particularly its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives with acetic anhydride or related reagents. The introduction of the hydroxyethyl group can enhance solubility and bioavailability, which are critical for its biological activity.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study on similar pyrrolidine derivatives showed that certain modifications could significantly enhance their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

CompoundMES Activity (mg/kg)PTZ Activity (mg/kg)Toxicity (Rotarod Test)
130100Low
2100300Moderate
3300InactiveHigh

The SAR studies highlighted the importance of specific substituents in enhancing activity. For instance, the presence of fluorine atoms was noted to increase metabolic stability and lipophilicity, thereby improving central nervous system (CNS) penetration .

Other Biological Activities

Besides anticonvulsant effects, this compound may exhibit additional pharmacological activities. Preliminary studies suggest potential anti-inflammatory and analgesic effects, although these require further validation through clinical trials.

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

  • Anticonvulsant Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications in the side chains could lead to significant variations in anticonvulsant efficacy. The most effective compounds were those that maintained a balance between lipophilicity and hydrophilicity, facilitating optimal CNS delivery .
  • Toxicity Assessment : Another case study utilized the rotarod test to evaluate the neurological toxicity of various derivatives. It was observed that while some compounds displayed potent anticonvulsant activity, they also exhibited higher toxicity levels, necessitating careful consideration during drug development .

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